1-Acetylpiperidine-4-carbaldehyde
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Overview
Description
1-Acetylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Catalysis
1-Acetylpiperidine-4-carbaldehyde serves as a precursor or intermediary compound in various synthetic routes and catalytic processes, demonstrating its versatility in organic synthesis. For instance, palladium-catalyzed cyclization of related carbaldehydes with carbon monoxide and carboxylic acids has been explored to afford corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-yl alkanoates, showcasing the potential of such compounds in constructing complex molecular structures through carbon-carbon bond formation under carbon monoxide pressure (Cho & Kim, 2008). Additionally, acetic acid-promoted redox annulations have utilized amines and carbaldehydes for dual C–H bond functionalization, indicating the role of similar aldehydes in facilitating redox-neutral annulations and the synthesis of heterocyclic compounds (Zhengbo Zhu & D. Seidel, 2017).
Advanced Material Synthesis
In the realm of material science, compounds analogous to this compound have found applications in the development of novel materials. Efficient syntheses of thienyl-substituted terpyridines and their metal complexes, which are crucial for creating functional materials with potential applications in electronics and photonics, highlight the importance of carbaldehydes in constructing complex ligands and their coordination compounds (Constable et al., 2004).
Organic Electrosynthesis
Electrocatalytic methods for the oxidation of aldehydes to carboxylic acids, using mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), offer a sustainable alternative to traditional oxidative methods. This showcases the potential utility of carbaldehydes in electrosynthetic applications for the green synthesis of carboxylic acids, which are valuable in pharmaceuticals and chemicals industry (Rafiee et al., 2018).
Pharmacological Research
While the focus is on excluding drug-related information, it's worth noting that derivatives of similar compounds have been evaluated for their biological activities, such as antioxidant and anti-inflammatory properties. This indicates the broader chemical family's potential in contributing to the discovery and development of new therapeutic agents (Sudha et al., 2021).
Mechanism of Action
While the specific mechanism of action for 1-Acetylpiperidine-4-carbaldehyde is not mentioned in the sources, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Future Directions
Piperidines, including 1-Acetylpiperidine-4-carbaldehyde, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-acetylpiperidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEFRJJPHHMUQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593684 |
Source
|
Record name | 1-Acetylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155826-26-9 |
Source
|
Record name | 1-Acetylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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